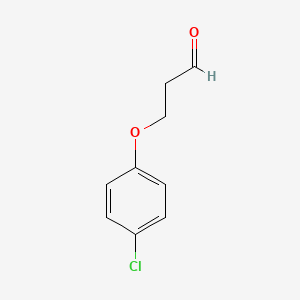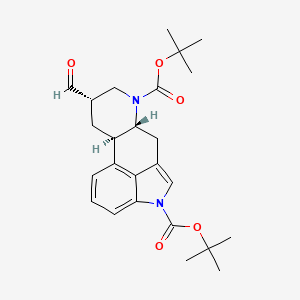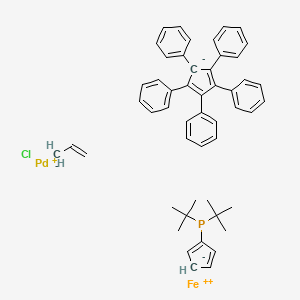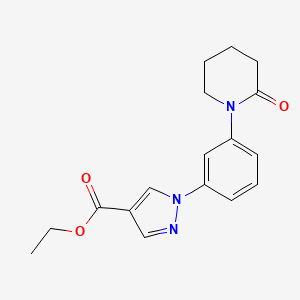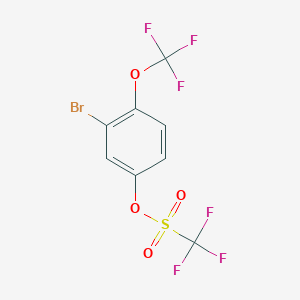
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a fluorinated organic compound with a molecular weight of 389.07 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various advanced research and development applications.
Preparation Methods
The synthesis of 3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 3-Bromo-4-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires careful temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in such processes depending on the reaction conditions and reagents used.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases like potassium carbonate. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several scientific research applications:
Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate primarily involves its role as an electrophilic reagent in substitution and coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the formation of new carbon-carbon bonds in the presence of suitable nucleophiles or catalysts . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is used in.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate include:
- 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide
- 4-(trifluoromethyl)phenol
- (3-Bromo-4-(trifluoromethoxy)phenyl)methanol
These compounds share structural similarities but differ in their reactivity and applications. For example, 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide is used in different synthetic routes and has distinct reactivity compared to this compound .
Properties
Molecular Formula |
C8H3BrF6O4S |
|---|---|
Molecular Weight |
389.07 g/mol |
IUPAC Name |
[3-bromo-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3BrF6O4S/c9-5-3-4(19-20(16,17)8(13,14)15)1-2-6(5)18-7(10,11)12/h1-3H |
InChI Key |
UPLCOFPFWASACI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



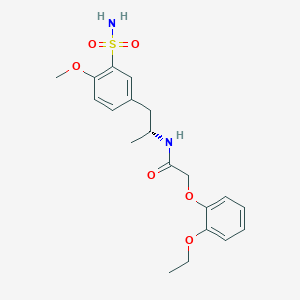

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)


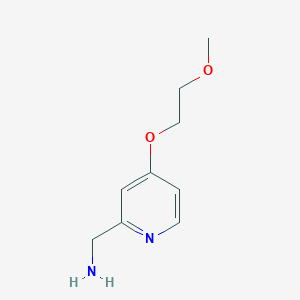


![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
